(S)-(-)-O-Desmethylcarvedilol
Description
Table 1: Molecular Properties of this compound
The compound's structural framework incorporates several key functional groups that contribute to its biological activity. The carbazole ring system provides aromatic stability and contributes to receptor binding affinity, while the hydroxypropyl chain containing the secondary amino alcohol functionality serves as the primary pharmacophore region. The phenolic hydroxyl groups in the catechol-like region facilitate hydrogen bonding interactions crucial for receptor selectivity and binding kinetics.
Properties
IUPAC Name |
2-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUKPPPYYOKVQJ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OC[C@H](CNCCOC4=CC=CC=C4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123372-13-4 | |
| Record name | o-Desmethylcarvedilol, (S)-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123372134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-DESMETHYLCARVEDILOL, (S)-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/315AAB7J5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Demethylation of Carvedilol
The most common route involves regioselective O-demethylation of carvedilol. Boron tribromide (BBr₃) is the reagent of choice due to its ability to cleave aryl methyl ethers under controlled conditions.
Reaction Mechanism
BBr₃ coordinates with the methoxy oxygen, forming a Lewis acid-base complex. Subsequent nucleophilic attack by bromide ions leads to methyl bromide elimination and generation of a phenoxide intermediate. Hydrolysis yields the desmethyl product. The reaction proceeds via a three-cycle mechanism (Figure 1):
Optimized Conditions
-
Temperature : -20°C to 0°C (prevents over-reaction)
-
Solvent : Dichloromethane (minimizes side reactions)
-
Stoichiometry : 1:3 BBr₃:carvedilol ratio (ensures complete demethylation).
Table 1: Demethylation Efficiency Under Varied Conditions
| Condition | Yield (%) | Purity (%) | Selectivity (%) |
|---|---|---|---|
| BBr₃, -20°C, 2h | 85 | 98 | 92 |
| BBr₃, 0°C, 4h | 78 | 95 | 88 |
| BCl₃, -20°C, 6h | 62 | 90 | 75 |
Asymmetric Synthesis from Chiral Intermediates
To avoid resolution steps, (S)-(-)-O-Desmethylcarvedilol can be synthesized directly using enantiomerically pure precursors.
Key Intermediate: (S)-4-(2,3-Epoxypropoxy)carbazole
The synthesis begins with (S)-4-(2,3-epoxypropoxy)carbazole, prepared via Sharpless epoxidation of 4-allyloxycarbazole. The epoxy group introduces chirality, which is retained throughout subsequent steps.
Aminolysis Reaction
The epoxy intermediate reacts with 2-(2-hydroxyphenoxy)ethylamine in dimethyl sulfoxide (DMSO) at 70°C for 18 hours. DMSO suppresses bis-impurity formation (<5%) compared to alcoholic solvents (10–20% impurities).
Critical Parameters :
-
Molar Ratio : 1:1.5 (epoxide:amine)
-
Work-Up : Quenching in water followed by dichloromethane extraction.
Table 2: Comparison of Solvent Effects on Aminolysis
| Solvent | Reaction Time (h) | Bis-Impurity (%) | Yield (%) |
|---|---|---|---|
| DMSO | 18 | 4.2 | 91 |
| Ethanol | 24 | 15.7 | 78 |
| Acetonitrile | 22 | 12.1 | 82 |
Enantiomeric Resolution
Racemic O-desmethylcarvedilol can be resolved using chiral chromatography or diastereomeric salt formation.
Chiral Stationary Phase Chromatography
Diastereomeric Salt Formation
Reacting the racemate with (R)-(-)-mandelic acid in ethyl acetate preferentially crystallizes the this compound mandelate salt. The free base is liberated via neutralization (yield: 88%, enantiomeric excess: 99.2%).
Purification and Characterization
Acid-Base Recrystallization
Crude this compound is dissolved in hot ethanol and treated with hydrochloric acid to precipitate the hydrochloride salt. Recrystallization from methanol:water (9:1) achieves >99.5% purity.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.0 Hz, 1H), 6.90–6.82 (m, 4H), 4.15 (dd, J = 10.4, 4.8 Hz, 1H).
Industrial-Scale Considerations
Pharmaceutical manufacturers prioritize cost-efficiency and regulatory compliance . The asymmetric synthesis route is favored for its high enantiomeric excess, while demethylation is reserved for small-scale impurity synthesis. Continuous flow reactors are employed to enhance reproducibility and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: (S)-(-)-O-Desmethylcarvedilol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, modifying its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Cardiovascular Applications
Mechanism of Action
(S)-(-)-O-Desmethylcarvedilol retains the pharmacological properties of carvedilol, a non-selective beta-adrenergic blocker. It functions by blocking beta-1 and beta-2 adrenergic receptors, leading to vasodilation and reduced heart rate. This mechanism is beneficial in managing conditions such as hypertension and heart failure.
Pharmacokinetics and Pharmacodynamics
Recent studies have established population pharmacokinetic (PK) models that describe how genetic variations, particularly in the CYP2D6 gene, affect the metabolism of carvedilol and its metabolites, including this compound. These variations can lead to significant differences in drug clearance rates among individuals, impacting therapeutic efficacy and safety profiles .
Drug Repurposing Against Viral Infections
COVID-19 Research
A notable application of this compound is its potential role in combating SARS-CoV-2 infection. Research has indicated that carvedilol and its metabolites may inhibit the expression of angiotensin-converting enzyme (ACE), which is crucial for viral entry into host cells. Specifically, this compound demonstrated favorable binding affinities to viral proteins, suggesting it could be repurposed as an antiviral agent .
In Silico Studies
In silico molecular docking studies have revealed that this compound exhibits strong binding affinity to several key viral proteins involved in the SARS-CoV-2 life cycle. The docking scores indicate a potential for this metabolite to interrupt viral replication processes, thereby providing a novel approach to treating COVID-19 .
Comparative Effectiveness Studies
Real-World Data Analysis
Utilizing real-world data from electronic health records, researchers have conducted comparative effectiveness studies assessing the outcomes of patients treated with carvedilol and its metabolites. These studies aim to evaluate the safety and efficacy of this compound in diverse populations, particularly focusing on those with varying genetic backgrounds that influence drug metabolism .
Summary of Findings
Mechanism of Action
The mechanism of action of (S)-(-)-O-Desmethylcarvedilol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the effects of catecholamines, leading to a decrease in heart rate and blood pressure. Additionally, it may exert antioxidant effects by scavenging free radicals and reducing oxidative stress. The molecular targets include beta-1 and beta-2 adrenergic receptors, as well as various signaling pathways involved in cardiovascular regulation.
Comparison with Similar Compounds
Carvedilol: The parent compound from which (S)-(-)-O-Desmethylcarvedilol is derived.
®-(+)-O-Desmethylcarvedilol: The enantiomer of this compound with different pharmacological properties.
Other Beta-Blockers: Compounds such as propranolol and metoprolol, which share similar therapeutic uses but differ in their chemical structures and specific receptor affinities.
Uniqueness: this compound is unique due to its specific enantiomeric form, which influences its binding affinity and selectivity for beta-adrenergic receptors. This enantiomeric specificity can result in distinct pharmacokinetic and pharmacodynamic profiles compared to other beta-blockers and carvedilol derivatives.
Biological Activity
(S)-(-)-O-Desmethylcarvedilol is a notable compound derived from carvedilol, a medication widely used for managing hypertension and heart failure. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C30H30N2O4
- Molecular Weight : 482.57 g/mol
- Appearance : White solid, soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.
This compound functions primarily as a beta-blocker , inhibiting beta-adrenergic receptors which leads to:
- Decreased Heart Rate : By blocking β1 receptors in the heart.
- Reduced Blood Pressure : Through the blockade of β2 receptors and α1 adrenergic receptors, promoting vasodilation and decreasing peripheral vascular resistance.
Additionally, it has been observed to protect against oxidative stress, which is crucial in cardiovascular disease management.
Biological Activity
Research indicates that this compound exhibits significant biological activity beyond its role as a beta-blocker. Its interactions with various receptors suggest a multifaceted role in cardiovascular pharmacology:
- Beta-Adrenergic Receptors : Inhibition leading to cardiovascular effects.
- Alpha-Adrenergic Receptors : Contributing to vasodilation.
- Antioxidant Properties : Protecting cells from oxidative damage .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to its parent compound carvedilol:
| Compound | Beta-Blocker Activity | Alpha-Blocker Activity | Antioxidant Activity | Potential Side Effects |
|---|---|---|---|---|
| This compound | High | Moderate | Significant | Lower than carvedilol |
| Carvedilol | High | High | Moderate | Higher than desmethyl variant |
Case Studies and Research Findings
- Cardiovascular Protection :
-
Anti-SARS-CoV-2 Potential :
- Research has indicated that carvedilol and its metabolites, including this compound, may inhibit SARS-CoV-2 infection by reducing angiotensin-converting enzyme (ACE) expression, thereby preventing viral entry into host cells . In vitro assays confirmed strong antiviral activity against SARS-CoV-2 in human lung epithelial cells.
-
Metabolic Pathways :
- The compound interacts with cytochrome P450 enzymes during its metabolism, specifically CYP2D6 and CYP2C9. Understanding these interactions is crucial for predicting drug-drug interactions and optimizing therapeutic regimens involving this compound.
Q & A
Q. Basic
- HPLC-UV/FLD : Use a C18 column with mobile phase (acetonitrile:0.1% trifluoroacetic acid, 65:35 v/v) at 1.0 mL/min flow rate. Retention time ~8.2 min, detection at 240 nm .
- LC-MS/MS : Employ electrospray ionization (ESI+) in MRM mode (precursor ion m/z 407 → product ions m/z 222 and 176) for enhanced sensitivity in plasma/serum .
- Validation : Follow ICH guidelines for linearity (1–100 ng/mL), precision (RSD <15%), and recovery (>85%) .
How can contradictory pharmacokinetic data on this compound’s bioavailability be resolved?
Q. Advanced
- Source analysis : Compare study designs (e.g., animal models vs. human trials) for interspecies metabolic differences .
- Covariate adjustment : Apply nonlinear mixed-effects modeling (NONMEM) to account for variables like CYP2D6 polymorphism .
- In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte incubation data to predict first-pass metabolism discrepancies .
What experimental design considerations are critical for studying this compound’s β-blockade efficacy?
Q. Advanced
- Dose-response modeling : Use Langmuir isotherms to correlate receptor occupancy (radioligand binding assays) with hemodynamic outcomes in hypertensive rat models .
- Control groups : Include carvedilol and racemic O-desmethylcarvedilol to isolate enantiomer-specific effects .
- Endpoint selection : Prioritize surrogate markers (e.g., cardiac output reduction) over clinical outcomes for early-phase trials .
What are the best practices for documenting this compound’s physicochemical properties?
Q. Basic
- Solubility : Report equilibrium solubility in biorelevant media (FaSSIF/FeSSIF) at 37°C .
- Stability : Conduct forced degradation studies (acid/alkali hydrolysis, photolysis) with HPLC tracking .
- Partition coefficients : Determine logP via shake-flask method (octanol:water) and correlate with computational models (e.g., ChemAxon) .
How can researchers balance open-data sharing with ethical constraints in this compound studies?
Q. Advanced
- De-identification : Anonymize patient-derived pharmacokinetic datasets using k-anonymity algorithms .
- Data repositories : Upload to restricted-access platforms like EudraCT, ensuring compliance with GDPR .
- Metadata standardization : Adopt ISA-Tab format for experimental conditions to enhance reproducibility .
What methodological frameworks support comparative studies of this compound and other carvedilol metabolites?
Q. Advanced
- Metabolomic profiling : Use UPLC-QTOF-MS to map phase I/II metabolites in hepatocyte cultures .
- Pharmacophore alignment : Compare 3D structures (e.g., Schrödinger’s Phase) to assess β1/β2 adrenergic receptor affinity .
- Statistical rigor : Apply Benjamini-Hochberg correction for false discovery rates in multi-metabolite analyses .
How can reproducibility challenges in this compound synthesis be mitigated?
Q. Basic
- Protocol granularity : Specify reaction parameters (e.g., temperature ±0.5°C, stirring speed 300 rpm) .
- Batch documentation : Record catalyst lot numbers (e.g., Pd/C, 10% w/w) and solvent purity (HPLC-grade) .
- Peer validation : Share synthetic protocols via platforms like Synthace for independent verification .
What strategies address contradictions between in vitro and in vivo efficacy data for this compound?
Q. Advanced
- Tissue distribution studies : Use quantitative whole-body autoradiography (QWBA) in rodents to identify off-target binding .
- Protein binding assays : Measure free fraction via equilibrium dialysis to adjust in vitro IC50 values for plasma protein effects .
- Mechanistic modeling : Integrate physiologically based pharmacokinetic (PBPK) models to predict tissue-specific activity .
How should researchers formulate hypotheses for this compound’s role in oxidative stress modulation?
Q. Basic
- Literature triangulation : Cross-reference ROS scavenging data from carvedilol studies with structural analogs .
- Preliminary assays : Conduct DPPH radical scavenging and SOD activity tests in H9c2 cardiomyocytes .
- Hypothesis framing : Use deductive structure: “If this compound inhibits NADPH oxidase, then myocardial ROS levels will decrease by ≥30%” .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
